2-({5-CYANO-[2,4'-BIPYRIDIN]-6-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE
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Overview
Description
2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE is a complex organic compound that belongs to the bipyridine family. Bipyridine derivatives are known for their ability to form stable complexes with various metals, making them valuable in numerous scientific and industrial applications .
Scientific Research Applications
2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE has several scientific research applications:
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE typically involves the reaction of 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones (azachalcones) with malononitrile dimer . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amines .
Comparison with Similar Compounds
Compared to other bipyridine derivatives, 2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE is unique due to its cyano and cyclopropylacetamide functional groups. These groups enhance its ability to form stable complexes and contribute to its photoluminescent properties . Similar compounds include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its structural rigidity and use in coordination polymers.
3,3’-Bipyridine: Used in the synthesis of pigments and other materials.
Properties
IUPAC Name |
2-(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanyl-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c17-9-12-1-4-14(11-5-7-18-8-6-11)20-16(12)22-10-15(21)19-13-2-3-13/h1,4-8,13H,2-3,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBAJTJKADKOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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